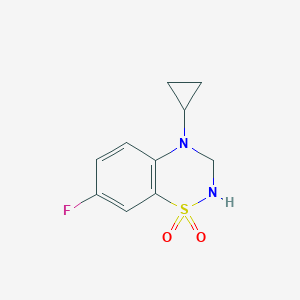

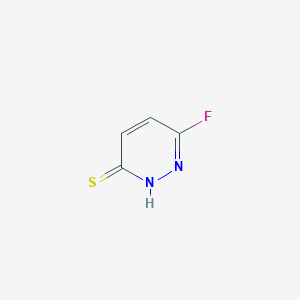

4-Cyclopropyl-7-Fluoro-3,4-Dihydro-2h-1,2,4-Benzothiadiazine 1,1-Dioxide

Descripción general

Descripción

4-Cyclopropyl-7-Fluoro-3,4-Dihydro-2h-1,2,4-Benzothiadiazine 1,1-Dioxide, commonly known as CP-724714, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. Overexpression of EGFR has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy. CP-724714 has shown promising results in preclinical studies as an anticancer agent, and its synthesis, mechanism of action, and potential applications in scientific research will be discussed in

Aplicaciones Científicas De Investigación

Pharmacological Modulation of AMPA Receptors

A significant body of research has focused on the role of 4-Cyclopropyl-7-Fluoro-3,4-Dihydro-2h-1,2,4-Benzothiadiazine 1,1-Dioxide and its derivatives as positive allosteric modulators of AMPA receptors. These compounds, including variants like 4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, have demonstrated potential in enhancing cognition and memory, particularly relevant to neurological disorders such as Alzheimer's disease (Francotte et al., 2007); (Larsen et al., 2016).

Cognitive Enhancement Through AMPA Receptor Potentiation

Studies have found that certain derivatives of this compound, like 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, exert a strong activity on AMPA receptors and show a marked cognitive-enhancing effect in vivo after oral administration, making them candidates for cognitive enhancement therapies (Francotte et al., 2010).

Development of Neurodegenerative Disease Treatments

Recent research into AMPA receptor positive allosteric modulators, including this compound derivatives, has explored their potential in the management of various neurodegenerative diseases. This includes Alzheimer's disease, Parkinson's disease, attention deficit hyperactivity disorder, depression, and schizophrenia (Goffin et al., 2023).

Radiosynthesis for PET Imaging in Alzheimer's Disease

The compound and its derivatives have also been studied for their potential in PET imaging of Alzheimer's disease. Radiosynthesis of carbon-11-labeled AMPAR allosteric modulators, such as 4-cyclopropyl-7-(3-[11C]methoxyphenoxy)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, has been developed for this purpose (Miao et al., 2019).

Therapeutic Applications in Diabetes

In the context of diabetes, certain derivatives have shown activity on rat-insulin-secreting cells, suggesting potential applications in diabetes management (de Tullio et al., 2003).

Design of Dimeric Compounds for Enhanced Potency

Research has extended into the design of dimeric compounds linking two monomeric benzothiadiazine dioxides, which have shown to be significantly more potent than their respective monomers in modulating AMPA receptors (Drapier et al., 2018).

Kainate Receptor Modulation

Additionally, studies have investigated the compound's ability to modulate kainate receptors, another class of ionotropic glutamate receptors, further expanding its potential therapeutic applications (Larsen et al., 2017).

Mecanismo De Acción

Target of Action

BPAM344, also known as 4-cyclopropyl-7-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, is a positive allosteric modulator of kainate receptors (ion channels) . Its primary target is the GluK2a subunit of these receptors .

Mode of Action

BPAM344 interacts with its target by stabilizing the ligand-binding domain dimer interface in the channel . This interaction decreases desensitization kinetics with minimal effect on deactivation kinetics . This means that the receptor remains active for a longer period, enhancing the response to the neurotransmitter glutamate .

Biochemical Pathways

Kainate receptors, including GluK2a, belong to the family of ionotropic glutamate receptors, which contribute to the majority of fast excitatory neurotransmission . By modulating these receptors, BPAM344 can influence various neurological processes and potentially impact conditions such as epilepsy, depression, and schizophrenia .

Result of Action

The modulation of kainate receptors by BPAM344 leads to an increase in the duration of receptor activation . This enhanced activation can influence various cellular processes mediated by these receptors, potentially leading to therapeutic effects in neurological conditions .

Propiedades

IUPAC Name |

4-cyclopropyl-7-fluoro-2,3-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2S/c11-7-1-4-9-10(5-7)16(14,15)12-6-13(9)8-2-3-8/h1,4-5,8,12H,2-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTMTBPCYAZIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CNS(=O)(=O)C3=C2C=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

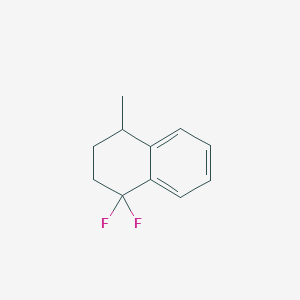

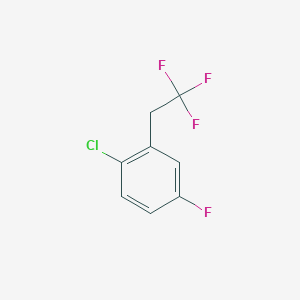

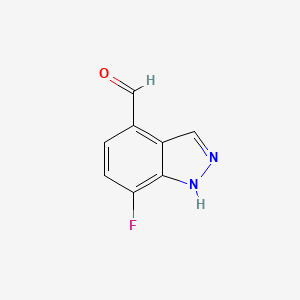

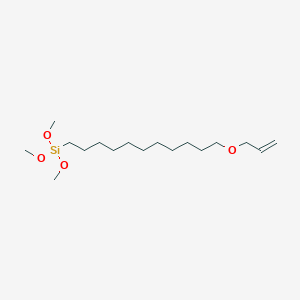

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime]](/img/structure/B6590783.png)

![(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B6590793.png)

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B6590842.png)